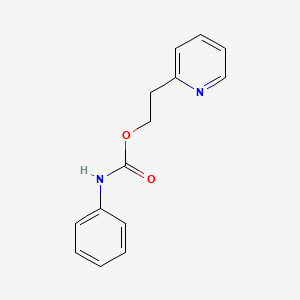

2-(Pyridin-2-yl)ethyl phenylcarbamate

Descripción

Propiedades

Número CAS |

6329-04-0 |

|---|---|

Fórmula molecular |

C14H14N2O2 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

2-pyridin-2-ylethyl N-phenylcarbamate |

InChI |

InChI=1S/C14H14N2O2/c17-14(16-13-7-2-1-3-8-13)18-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H,16,17) |

Clave InChI |

OLDDQNYOPDGXIA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)OCCC2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Conventional Chloroformate-Mediated Carbamate Synthesis

The most widely reported method involves reacting 2-(pyridin-2-yl)ethylamine with phenyl chloroformate in dichloromethane (DCM) or ethyl acetate under basic conditions. Pyridine or triethylamine is employed to neutralize HCl generated during the reaction. For instance, Velikorodov et al. demonstrated that acylation of analogous carbamates in polyphosphoric acid at 50–55°C for 3 hours facilitates para-substitution. Adapting this protocol, 2-(pyridin-2-yl)ethylamine (1.0 equiv) and phenyl chloroformate (1.1 equiv) are combined in anhydrous DCM with pyridine (1.2 equiv) at 0°C. The mixture is stirred for 4 hours, followed by extraction with 0.1 M HCl and drying over anhydrous $$ \text{Na}2\text{SO}4 $$ . Flash chromatography (hexane:ethyl acetate, 7:3) yields the product as a white solid (77–90%).

Microwave-Assisted Synthesis

A patent by US20090156806A1 describes microwave-enhanced carbamate formation, reducing reaction times from hours to minutes. In this approach, 2-(pyridin-2-yl)ethylamine and phenyl chloroformate are dissolved in 1,2-dichloroethane with catalytic dimethylaminopyridine (DMAP) and triethylamine. Microwave irradiation at 150°C for 30 minutes accelerates the reaction, achieving an 80% yield after purification. This method minimizes thermal degradation, a common issue in conventional heating.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DCM or ethyl acetate are preferred for their ability to stabilize intermediates. Kutlalieva et al. noted that reactions in DCM at 0°C suppress side reactions such as hydrolysis of the chloroformate. Elevated temperatures (e.g., 50°C) in polyphosphoric acid improve acylation efficiency but risk decomposition of the pyridine moiety.

Base Selection

Triethylamine outperforms pyridine in microwave-assisted reactions due to its higher boiling point and superior HCl scavenging capacity. However, pyridine remains advantageous in low-temperature protocols for its mild nucleophilicity.

Purification and Characterization

Workup and Chromatography

Post-reaction workup involves washing with saturated $$ \text{NaHCO}3 $$ to remove unreacted chloroformate, followed by extraction with ethyl acetate. The organic phase is dried over $$ \text{Na}2\text{SO}_4 $$ and concentrated under reduced pressure. Flash chromatography with hexane:ethyl acetate (7:3 to 3:1) resolves the product from byproducts like bis-carbamate derivatives.

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) : Peaks at δ 8.45 (d, $$ J = 8.5 $$ Hz, pyridine-H), 7.64–7.16 (m, aromatic-H), 4.69 (s, -OCH$$ _2 $$-), and 3.80 (s, carbamate-NH).

- IR (neat) : Stretching vibrations at 1686 cm$$ ^{-1} $$ (C=O) and 3409 cm$$ ^{-1} $$ (N-H).

Comparative Analysis of Methods

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Conventional | 0°C, DCM, pyridine | 77% | 4 h |

| Microwave | 150°C, 1,2-dichloroethane, DMAP | 80% | 30 min |

| Schotten-Baumann | Biphasic (H$$ _2$$O/DCM), NaOH | 90% | 2 h |

The Schotten-Baumann method offers the highest yield (90%) but requires careful pH control to prevent hydrolysis. Microwave synthesis balances speed and efficiency, albeit with specialized equipment needs.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phenyl chloroformate is hygroscopic, necessitating anhydrous conditions. Storage over molecular sieves and use of dried solvents are critical.

Byproduct Formation

Over-alkylation is mitigated by maintaining a 1:1 molar ratio of amine to chloroformate. Excess chloroformate increases diester byproducts, detectable via TLC (R$$ _f $$ = 0.6 in 7:3 hexane:ethyl acetate).

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-2-yl)ethyl phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenylcarbamate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.

Aplicaciones Científicas De Investigación

2-(Pyridin-2-yl)ethyl phenylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-2-yl)ethyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exhibiting antifibrotic activity .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a phenylcarbamate group with a pyridin-2-yl ethyl chain. This design contrasts with other carbamates, such as:

- Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): Contains a phenoxyphenoxyethyl group, making it a juvenile hormone mimic used as an insect growth regulator .

- Propoxur (2-(1-methylethoxy)phenyl methylcarbamate): Features an isopropoxy substituent on the phenyl ring, acting as a non-systemic carbamate insecticide .

- Isoprocarb (2-(1-methylethyl)phenyl methylcarbamate): Structurally similar to propoxur but with an isopropyl group, enhancing its lipophilicity and insecticidal activity .

Table 1: Structural Comparison

Coordination Chemistry and Pyridine Interactions

The pyridin-2-yl group in the compound enables metal coordination, as demonstrated in cobalt(II) chloride complexes with ligands like 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) .

Physicochemical Properties

The pyridine moiety likely enhances polarity compared to purely aromatic carbamates. For example:

- Log P : Pyridine-containing compounds typically exhibit lower Log P values than phenyl derivatives, improving water solubility.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(Pyridin-2-yl)ethyl phenylcarbamate, and how can reaction efficiency be optimized?

The synthesis of carbamate derivatives like 2-(Pyridin-2-yl)ethyl phenylcarbamate typically involves coupling a pyridine-containing alcohol with phenyl isocyanate or phenyl chloroformate under anhydrous conditions. A common approach includes:

- Step 1 : Reacting 2-(pyridin-2-yl)ethanol with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.

- Step 2 : Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane.

- Optimization : Reaction efficiency can be improved by controlling temperature (0–25°C), solvent choice (dry dichloromethane or THF), and stoichiometric ratios (1:1.2 alcohol-to-chloroformate). Monitoring via TLC or HPLC ensures completion .

Which analytical techniques are most reliable for characterizing 2-(Pyridin-2-yl)ethyl phenylcarbamate?

- NMR Spectroscopy : 1H and 13C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and pyridyl proton environments (aromatic signals at 7–9 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C14H14N2O2: 242.1055 g/mol).

- X-ray Crystallography : For structural elucidation, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, particularly if single crystals are obtained via slow evaporation from ethanol/water mixtures .

How should 2-(Pyridin-2-yl)ethyl phenylcarbamate be stored to ensure long-term stability?

- Storage Conditions : Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability studies on structurally similar carbamates (e.g., Fentanyl Carbamate) suggest a shelf life of ≥5 years under these conditions .

- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to prevent hydrolysis of the carbamate group.

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data for 2-(Pyridin-2-yl)ethyl phenylcarbamate derivatives?

Discrepancies in bond lengths or angles between experimental and computational models may arise from dynamic disorder or solvent interactions. To address this:

- Refinement : Use SHELXL for high-resolution data, applying restraints for disordered regions.

- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G* level) to compare optimized geometries with experimental data.

- Case Study : For pyridyl-containing complexes like [Co(Ppz)Cl]ClO4, SHELX refinement resolved coordination geometry ambiguities by incorporating twinning parameters and anisotropic displacement models .

What experimental design considerations are critical for studying the biological activity of this compound?

- Target Selection : Prioritize assays aligned with carbamates’ known roles (e.g., acetylcholinesterase inhibition or kinase modulation).

- Controls : Include structurally related analogs (e.g., ethyl 2-(pyridin-2-yl)acetate derivatives) to isolate the carbamate group’s contribution .

- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) in cell-based assays to identify IC50 values, accounting for potential cytotoxicity via MTT assays.

How can computational methods predict the reactivity of 2-(Pyridin-2-yl)ethyl phenylcarbamate in complex reaction systems?

- DFT/MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate carbonyl is electrophilic, making it prone to hydrolysis.

- Solvent Effects : Use COSMO-RS models to simulate reactivity in polar aprotic solvents (e.g., DMF) versus aqueous environments.

- Validation : Compare predicted reaction pathways (e.g., hydrolysis kinetics) with experimental HPLC data .

What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization : Use flow chemistry to control exothermic reactions and minimize side products (e.g., diaryl urea formation).

- Catalysis : Employ Lewis acids (e.g., ZnCl2) to accelerate carbamate coupling while suppressing esterification side reactions.

- Case Study : In synthesizing ethyl 2-(pyridin-2-yl)acetate derivatives, reducing reaction time from 24h to 6h via microwave assistance decreased dimerization byproducts .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.